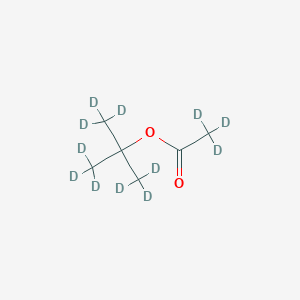
Tert-butyl acetate-D12
Übersicht
Beschreibung
Tert-butyl acetate-D12, also known as TBAc, is a flammable solvent with a strong camphor-like odor, a medium evaporation rate, medium polarity, low toxicity, and negligible environmental impact .
Synthesis Analysis
The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The dual-modified SBA-15 materials (A–S–Si) with Al ions inserting in the framework and −SO 3 H groups grafting on the pore wall were prepared via a co-condensation method . The conversion of acetic acid could reach 72% with the selectivity of TBAC as high as 97% over A 5 –S 10 –Si with balanced Brönsted and Lewis acid under the optimal conditions .Molecular Structure Analysis
The molecular formula of Tert-butyl acetate-D12 is C6D12O2 . The Tert-butyl acetate-D12 molecule contains a total of 19 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 ester .Chemical Reactions Analysis
The catalytic performance of A–S–Si catalysts in the additive reaction of acetic acid with isobutene was studied . The results showed that the conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) was linearly correlated with the ratio of Brönsted and Lewis acid amounts .Physical And Chemical Properties Analysis
Tert-butyl acetate-D12 is a colorless flammable liquid with a camphor-like smell . It has a medium evaporation rate, medium polarity, low toxicity, and negligible environmental impact .Wissenschaftliche Forschungsanwendungen
Copolymerization in Polymer Chemistry
Tert-butyl acetate-D12, identified here through its related compound tert-butyl-3-isopropenylcumylperoxide (D120), has been studied for its application in the copolymerization process with vinyl acetate. This process leads to the creation of copolymers with pendant peroxide groups through free radical polymerization, demonstrating the role of tert-butyl acetate derivatives in the development of materials with specific properties, such as varying decomposition temperatures and tensile strengths depending on the D120 content in the copolymer (Lin Ming, 2001).
Organic Synthesis
In organic synthesis, tert-butyl acetate has been used as a substrate in the iridium-catalyzed alpha-alkylation of acetates with primary alcohols and diols. This method provides a direct route to carboxylates, highlighting its importance as a raw material in organic and industrial chemistry (Y. Iuchi, Y. Obora, Y. Ishii, 2010). Another study focused on the use of tert-butyl esters in the palladium-catalyzed coupling of aryl halides with ester enolates, further emphasizing its utility in synthesizing complex organic molecules (M. Jørgensen et al., 2002).
Environmental Applications
In the context of environmental science, research on the degradation pathways of methyl tert-butyl ether (MTBE) during treatment with the UV/H2O2 process identified tert-butyl acetate as a primary byproduct. This study provides insight into the environmental fate of tert-butyl acetate and related compounds, illustrating their role in the degradation processes of fuel oxygenates in aqueous solutions (M. Stefan, J. Mack, J. Bolton, 2000).
Safety and Mechanistic Studies
Research on the Ritter reaction utilizing tert-butyl acetate as the tert-butyl cation source offered mechanistic insights and evaluated the safety of the process. This study demonstrated minimal evolution of isobutylene into the headspace under specific conditions, highlighting the equilibrium between isobutylene and acetic acid with tert-butyl acetate (S. W. Roberts et al., 2012).
Wirkmechanismus
Safety and Hazards
Tert-butyl acetate-D12 is a highly flammable liquid and vapor. It may be harmful if inhaled and may cause respiratory irritation. It may also cause drowsiness or dizziness . It is recommended to use only outdoors or in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces .
Zukünftige Richtungen
Tert-butyl acetate-D12 is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . Its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada . It is designed to solve many of the compliance issues facing manufacturers and end-users of formulated products .
Eigenschaften
IUPAC Name |
[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOVHXAZOJBABW-MGKWXGLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl acetate-D12 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

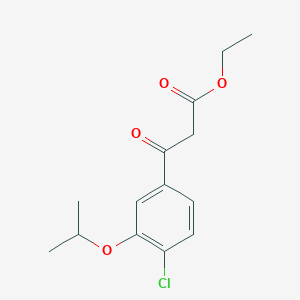
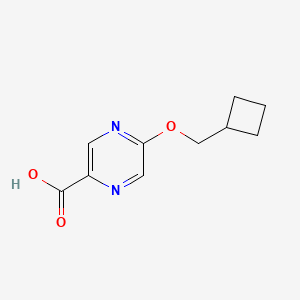



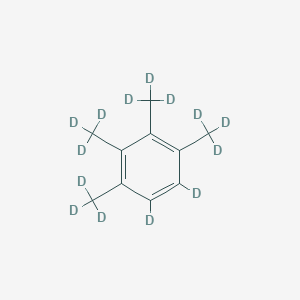
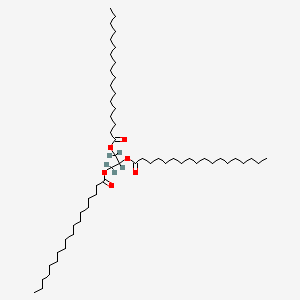
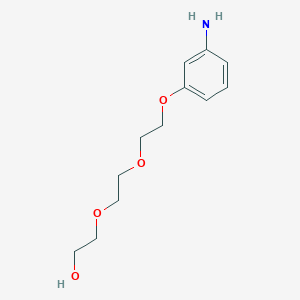

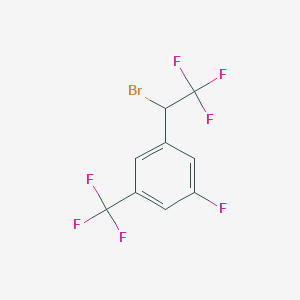
![(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one](/img/structure/B1472694.png)
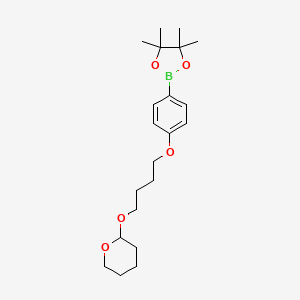
![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472697.png)
![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1472698.png)